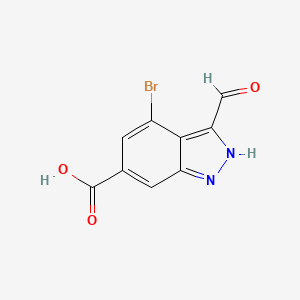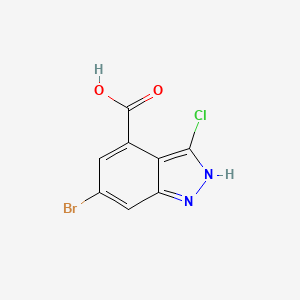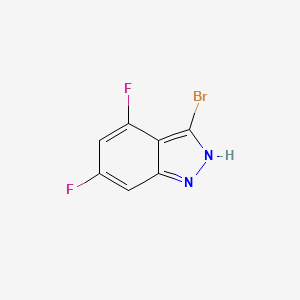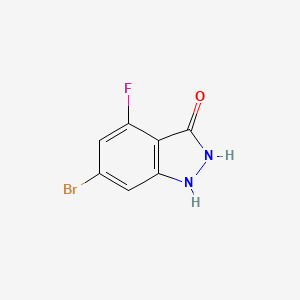
6-Bromo-7-methyl-1H-indole
Overview
Description
6-Bromo-7-methyl-1H-indole is a derivative of the indole compound, which is a heterocyclic structure with a benzene ring fused to a pyrrole ring. Indole derivatives are of significant interest due to their presence in various natural products and their diverse range of biological activities. The specific substitution pattern of the bromine and methyl groups on the indole ring can influence the chemical reactivity and physical properties of the compound.
Synthesis Analysis
The synthesis of brominated indole derivatives can be achieved through regioselective bromination. For instance, methyl indole-3-carboxylate can be dibrominated to yield methyl 5,6-dibromoindole-3-carboxylate when treated with bromine in acetic acid. This compound can then be converted to 5,6-dibromoindole through a one-pot, microwave-mediated ester hydrolysis and decarboxylation process . Although the specific synthesis of this compound is not detailed in the provided papers, similar bromination techniques and subsequent modifications could be applied to synthesize the compound.
Molecular Structure Analysis
The molecular structure of brominated indole derivatives can be characterized using various spectroscopic and crystallographic techniques. For example, the crystal structure of a related compound, 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, was confirmed by X-ray single crystal diffraction. Hirshfeld surface analysis can reveal short intermolecular connections, and molecular geometry optimizations can be compared with experimental data to understand the structure . These methods could be employed to analyze the molecular structure of this compound.
Chemical Reactions Analysis
Brominated indoles can undergo various chemical reactions due to the presence of the reactive bromine atom. For example, the reaction of methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate with N-bromosuccinimide can lead to the formation of brominated indolenine derivatives, which can further react to give oxindole structures upon treatment with acetic acid . These reactions demonstrate the potential transformations that this compound could undergo, although specific reactions for this compound are not described in the provided papers.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated indoles can be influenced by the substituents on the indole ring. The presence of a bromine atom can affect the compound's reactivity, boiling point, melting point, and solubility. For example, the thermal stability of a brominated indole derivative was reported to be good up to 215°C . The electronic spectra and molecular orbital energy level diagrams can be explored using TD-DFT results, and the electrophilic and nucleophilic regions can be visualized using molecular electrostatic potential maps . These analyses can provide insights into the properties of this compound, although specific data for this compound would need to be determined experimentally.
Scientific Research Applications
Investigation of Brominated Tryptophan Alkaloids
A study conducted on Thorectidae sponges resulted in the isolation of several brominated tryptophan derivatives, including 6-bromo-1H-indole-3-carboxylic acid methyl ester. These compounds exhibited weak to moderate antibacterial activity against Staphylococcus epidermidis, highlighting their potential in antimicrobial research (Segraves & Crews, 2005).
Experimental and Computational Investigations of Indole Derivatives
Another study synthesized novel indole-based imines and amines, characterized by various spectroscopic techniques. The research included density functional theory (DFT) and time-dependent DFT analyses, emphasizing the compounds' stability due to hydrogen bonds and non-covalent interactions. This study underscores the importance of 6-Bromo-7-methyl-1H-indole derivatives in the development of materials with potential optical applications (Tariq et al., 2020).
Antimicrobial Exometabolite from Cyanobacterium
Bromoanaindolone, a new brominated indole alkaloid isolated from the cyanobacterium Anabaena constricta, was found to possess antimicrobial activity. This compound, closely related to this compound, highlights the potential of brominated indoles in developing new antimicrobial agents (Volk et al., 2009).
Synthesis and Photophysical Studies
Research on new fluorescent indole derivatives obtained from β-bromodehydroamino acids indicates the potential of this compound derivatives in creating fluorescent probes. These compounds demonstrated significant spectral changes upon interaction with fluoride ions, making them suitable for chemical sensing applications (Pereira et al., 2010).
Mechanism of Action
Target of Action
6-Bromo-7-methyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes at the molecular level . These interactions can lead to the inhibition or activation of certain biochemical processes, depending on the specific derivative and target.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways . For instance, some indole derivatives have been found to exhibit antiviral activity by inhibiting certain viral replication pathways .
Pharmacokinetics
The physicochemical properties of a compound, such as lipophilicity and water solubility, can impact its pharmacokinetic properties .
Result of Action
Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C for optimal stability . Additionally, safety precautions should be taken to avoid contact with skin and eyes, and inhalation or ingestion of the compound .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
6-Bromo-7-methyl-1H-indole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in palladium-catalyzed reactions, which are essential in the synthesis of various indole derivatives . It interacts with enzymes such as flavin-dependent halogenases, which facilitate the halogenation process, and P450 monooxygenases, which are involved in hydroxylation reactions . These interactions are crucial for the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, indole derivatives, including this compound, have been reported to exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation . Additionally, these compounds can affect microbial cell signaling, contributing to their antimicrobial activity .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific receptors and enzymes, leading to enzyme inhibition or activation. For example, it has been shown to inhibit certain protein kinases, which play a role in cell signaling pathways . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged experimental observations . Its degradation products may also exhibit biological activity, which can influence long-term cellular functions. In vitro and in vivo studies have demonstrated that this compound can have sustained effects on cellular processes, making it a valuable tool for biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as anticancer and antimicrobial activities . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing significant harm to the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo hydroxylation and halogenation reactions, mediated by enzymes such as P450 monooxygenases and flavin-dependent halogenases . These metabolic processes can affect the compound’s activity and its impact on metabolic flux and metabolite levels within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Additionally, binding proteins can facilitate its localization and accumulation in specific cellular compartments, influencing its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate enzymatic activities and metabolic processes.
properties
IUPAC Name |
6-bromo-7-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-8(10)3-2-7-4-5-11-9(6)7/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNXKBLDFQVFQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646682 | |
| Record name | 6-Bromo-7-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1000343-89-4 | |
| Record name | 6-Bromo-7-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-7-methylindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



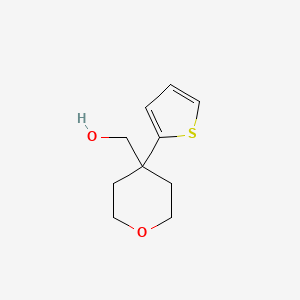
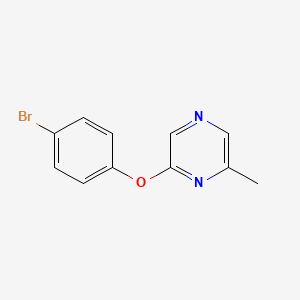
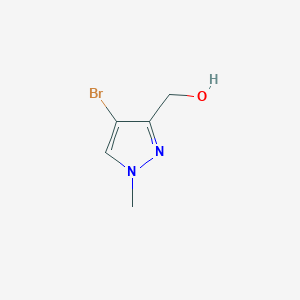
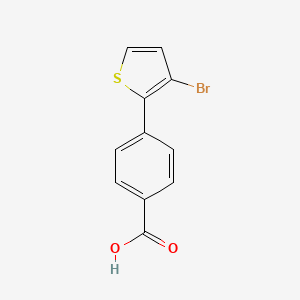
![1-[4-(3-Bromothien-2-yl)phenyl]ethanone](/img/structure/B1292515.png)
